Whitepaper: Physicochemical Profiling and Analytical Workflows for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3)
Whitepaper: Physicochemical Profiling and Analytical Workflows for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3)
Executive Summary
In contemporary medicinal chemistry, the strategic design of building blocks is paramount for developing high-affinity, metabolically stable therapeutic agents. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3) represents a highly functionalized, versatile scaffold frequently utilized in the synthesis of central nervous system (CNS) agents, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond basic material data. This whitepaper deconstructs the structural rationale of the compound, provides field-proven methodologies for its synthesis, and establishes a self-validating analytical workflow for its characterization.
Structural Identity and Physicochemical Properties
The compound, formally known by its IUPAC name (4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, integrates three distinct pharmacophoric regions: a rigid benzophenone core, a basic piperidine ring, and a specifically halogenated phenyl ring [1].
To facilitate rapid reference for formulation and assay development, the core quantitative data is summarized in Table 1 [1, 2, 3].
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Pharmacological Significance |
| CAS Number | 898775-50-3 | Unique chemical identifier [1]. |
| Molecular Formula | C₁₉H₁₉ClFNO | Defines elemental composition. |
| Molecular Weight | 331.82 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| SMILES | O=C(C1=CC=C(CN2CCCCC2)C=C1)C1=CC=C(Cl)C=C1F | Confirms exact regiochemistry and connectivity [1]. |
| H-Bond Donors | 0 | Enhances membrane permeability. |
| H-Bond Acceptors | 2 (Carbonyl O, Piperidine N) | Facilitates targeted receptor interactions (e.g., salt bridges). |
| Calculated LogP | ~4.5 - 4.8 | High lipophilicity; ideal for crossing the blood-brain barrier (BBB). |
Mechanistic Insights: Pharmacophore Mapping and SAR Logic
The architectural design of CAS 898775-50-3 is not arbitrary; every functional group serves a precise mechanistic purpose in Structure-Activity Relationship (SAR) campaigns.
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The Benzophenone Scaffold: This rigid diaryl ketone acts as a bioisostere for diarylmethanes. It provides a specific dihedral angle that allows the molecule to wedge into deep, hydrophobic receptor pockets.
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The Piperidine Moiety: Featuring a basic nitrogen (pKa ~9.5), this ring is highly protonated at physiological pH (7.4). This cationic center is critical for forming salt bridges with conserved aspartate or glutamate residues in target proteins (e.g., GPCR transmembrane domains).
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Halogen Substitution (4-Chloro, 2-Fluoro): The ortho-fluoro substitution sterically forces the adjacent phenyl ring out of coplanarity with the carbonyl group, locking the molecule into a bioactive conformation. Furthermore, the strong carbon-fluorine bond blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the 2-position, significantly extending the compound's metabolic half-life. The para-chloro group enhances lipophilicity and participates in halogen bonding within hydrophobic target cavities.
Pharmacophore mapping of CAS 898775-50-3 highlighting structure-activity relationships.
Experimental Protocol: Synthesis and Isolation
To ensure high scientific integrity, the following methodology details the final step of synthesizing this compound via a nucleophilic substitution (Sₙ2) reaction. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee yield and purity.
Materials Required:
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(4-(bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone (Precursor)
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Piperidine (Nucleophile)
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Potassium Carbonate (K₂CO₃, Base)
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Acetonitrile (MeCN, Anhydrous Solvent)
Step-by-Step Methodology & Causality:
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Reaction Setup: Dissolve 1.0 equivalent of the bromomethyl precursor in anhydrous MeCN (0.2 M concentration).
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Causality: MeCN is selected as a polar aprotic solvent. It optimally solvates the potassium cation from K₂CO₃, leaving the carbonate anion highly active. This accelerates the Sₙ2 displacement while minimizing solvolysis side reactions that plague protic solvents.
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Base Addition: Add 2.5 equivalents of finely powdered anhydrous K₂CO₃.
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Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of piperidine, ensuring it remains in its highly nucleophilic free-base form.
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Nucleophile Introduction: Dropwise add 1.2 equivalents of piperidine at 0°C, then allow the mixture to warm to room temperature (20-25°C) under constant stirring for 4-6 hours.
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In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system. The disappearance of the higher-Rf precursor spot and the emergence of a lower-Rf product spot (due to the polar amine) confirms reaction completion.
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Workup and Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via flash column chromatography if purity <95% is observed.
Analytical Workflows: LC-MS/MS Characterization
Rigorous analytical validation is non-negotiable. The following LC-MS/MS workflow is optimized specifically for the physicochemical traits of piperidinomethyl benzophenones.
LC-MS/MS Method Design
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Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase: Solvent A: Water + 0.1% Formic Acid (FA); Solvent B: Acetonitrile + 0.1% FA.
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Causality for Method Selection: ESI+ is explicitly chosen due to the basicity of the piperidine nitrogen. The addition of 0.1% FA to the mobile phase serves a dual purpose: it suppresses secondary silanol interactions on the C18 stationary phase (preventing peak tailing) and ensures complete protonation of the analyte, maximizing MS sensitivity. The expected parent mass is [M+H]⁺ at m/z 332.1 .
Standardized LC-MS/MS analytical workflow for the characterization of CAS 898775-50-3.
